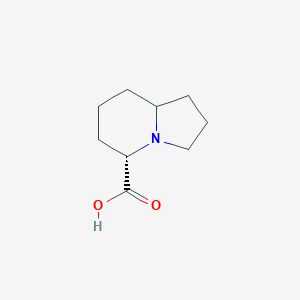
(5S)-Octahydroindolizine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S)-Octahydroindolizine-5-carboxylic acid: is a chiral compound with a unique structure that includes an indolizine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5S)-Octahydroindolizine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reduction of a precursor compound followed by cyclization to form the indolizine ring. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the cyclization step may require acidic or basic conditions depending on the specific pathway chosen.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions: (5S)-Octahydroindolizine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further saturate the ring system or reduce functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Conditions for substitution reactions vary but often involve nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, (5S)-Octahydroindolizine-5-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic pathways.
Biology: The compound has potential applications in biology, particularly in the study of enzyme interactions and as a ligand in binding studies. Its chiral nature allows for the exploration of stereospecific interactions with biological molecules.
Medicine: In medicine, this compound may be investigated for its potential therapeutic properties. Its structure could be modified to develop new drugs or to enhance the efficacy of existing treatments.
Industry: Industrially, the compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism of action of (5S)-Octahydroindolizine-5-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved often include binding to active sites on enzymes or receptors, leading to changes in their activity and subsequent biological effects.
Comparaison Avec Des Composés Similaires
Indolizine: A structurally related compound with similar reactivity but lacking the carboxylic acid group.
Pyrrolidine: Another related compound with a different ring structure and reactivity profile.
Piperidine: Similar in structure but with different functional groups and chemical properties.
Uniqueness: (5S)-Octahydroindolizine-5-carboxylic acid is unique due to its chiral nature and the presence of the carboxylic acid group, which imparts specific reactivity and potential applications. Its ability to participate in a wide range of chemical reactions and its potential in various fields of research and industry make it a compound of significant interest.
Propriétés
Formule moléculaire |
C9H15NO2 |
|---|---|
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
(5S)-1,2,3,5,6,7,8,8a-octahydroindolizine-5-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c11-9(12)8-5-1-3-7-4-2-6-10(7)8/h7-8H,1-6H2,(H,11,12)/t7?,8-/m0/s1 |
Clé InChI |
BRUFDUWNUGXYNA-MQWKRIRWSA-N |
SMILES isomérique |
C1C[C@H](N2CCCC2C1)C(=O)O |
SMILES canonique |
C1CC2CCCN2C(C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (R)-(1-fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate](/img/structure/B12994524.png)
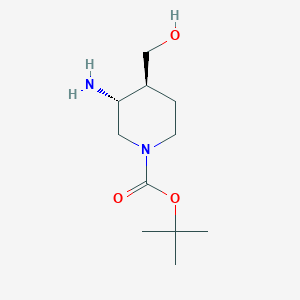
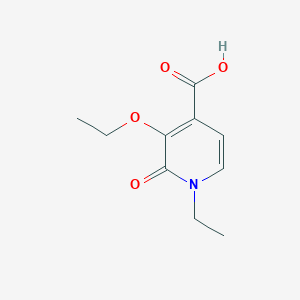
![(S)-5-(Difluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B12994535.png)
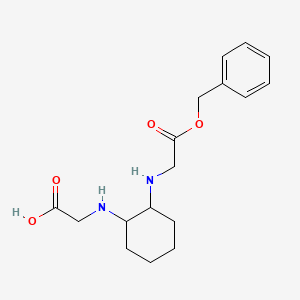


![tert-Butyl (1R,2R,5S)-2-(hydroxymethyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12994557.png)
![2-(Piperazin-1-ylmethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12994572.png)
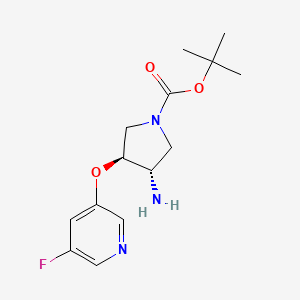
![4-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B12994585.png)
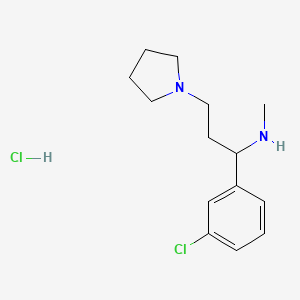
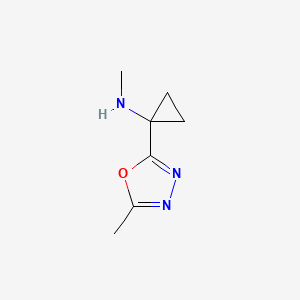
![1-{[Bis(2-hydroxyethyl)amino]methyl}cyclopentan-1-ol](/img/structure/B12994620.png)
